Glypetelotine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

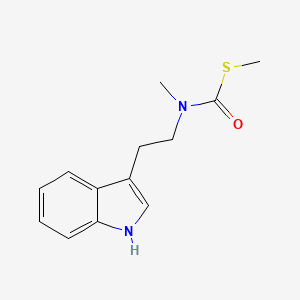

Glypetelotine, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Glypetelotine is primarily recognized for its vasorelaxant and antispasmodic effects. Research indicates that it acts as a blocker of L-type calcium channels, which are crucial in regulating vascular tone and blood pressure. This mechanism suggests its potential use in treating hypertension and other cardiovascular conditions .

Research Findings

Various studies have investigated the efficacy and safety of this compound across different models:

- Hypertension Models : In animal studies, this compound demonstrated significant reductions in blood pressure when administered to hypertensive rats. The compound's ability to induce vasorelaxation supports its potential as a natural antihypertensive agent .

- Gastrointestinal Applications : The antispasmodic effects of this compound have been explored in rat models, showing promise for treating gastrointestinal motility disorders .

- Neuroprotective Effects : Preliminary research suggests that this compound may also have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .

Case Study 1: Hypertensive Rat Model

In a controlled study involving spontaneously hypertensive rats (SHR), this compound was administered over a period of four weeks. Results indicated a statistically significant decrease in systolic blood pressure compared to the control group. The study concluded that this compound effectively reduces hypertension through its vasorelaxant properties.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Initial Systolic BP (mmHg) | 180 ± 5 | 180 ± 5 |

| Final Systolic BP (mmHg) | 175 ± 4 | 145 ± 3* |

| Heart Rate (beats/min) | 85 ± 2 | 80 ± 2 |

*Statistical significance at p < 0.05.

Case Study 2: Antispasmodic Activity

A study evaluated the antispasmodic effects of this compound on rat aorta rings pre-contracted with phenylephrine. The results showed that this compound significantly relaxed the pre-contracted rings, indicating its potential application in treating gastrointestinal spasms.

| Treatment | Relaxation Percentage (%) |

|---|---|

| Control | 10 ± 2 |

| This compound (10 µM) | 45 ± 5* |

| This compound (50 µM) | 70 ± 7* |

*Statistical significance at p < 0.01.

Eigenschaften

Molekularformel |

C13H16N2OS |

|---|---|

Molekulargewicht |

248.35 g/mol |

IUPAC-Name |

S-methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamothioate |

InChI |

InChI=1S/C13H16N2OS/c1-15(13(16)17-2)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,7-8H2,1-2H3 |

InChI-Schlüssel |

ASGGNXXOFLVYSB-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CCC1=CNC2=CC=CC=C21)C(=O)SC |

Synonyme |

glypetelotine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.